Nefazodone

Descripción

Propiedades

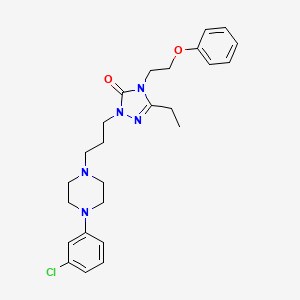

IUPAC Name |

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32ClN5O2/c1-2-24-27-31(25(32)30(24)18-19-33-23-10-4-3-5-11-23)13-7-12-28-14-16-29(17-15-28)22-9-6-8-21(26)20-22/h3-6,8-11,20H,2,7,12-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBKIVRKKCLPHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82752-99-6 (hydrochloride) | |

| Record name | Nefazodone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083366669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2023357 | |

| Record name | Nefazodone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nefazodone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

32.6 [ug/mL] (The mean of the results at pH 7.4), 6.98e-02 g/L | |

| Record name | SID49666410 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Nefazodone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from 2-propanol/heptane | |

CAS No. |

83366-66-9, 82752-99-6 | |

| Record name | Nefazodone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83366-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nefazodone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083366669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nefazodone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01149 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NEFAZODONE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nefazodone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEFAZODONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59H4FCV1TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nefazodone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8411 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nefazodone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

83-84 °C, Crystals from 2-propanol, with slow cooling yields a polymorph. MP: 186.0-187.0 °C. Also reported as crystals from ethanol. Nonhygroscopic. MP. 175-177 °C. Freely solluble in chloroform; soluble in propylene gylcol; slightly soluble in polyethylene glycol, water /Nefazodone hydrchloride/, 83 - 84 °C | |

| Record name | Nefazodone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01149 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nefazodone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8411 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nefazodone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Nefazodone In Vivo

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of nefazodone, an antidepressant agent. The information is intended for researchers, scientists, and professionals involved in drug development and is based on a review of clinical and pharmacological studies.

Introduction

This compound is an antidepressant drug, chemically distinct from selective serotonin reuptake inhibitors (SSRIs), tricyclics, tetracyclics, or monoamine oxidase inhibitors (MAOIs).[1] Its mechanism of action involves the inhibition of neuronal uptake of serotonin and norepinephrine, as well as antagonism of serotonin 5-HT2 receptors.[1] Understanding the pharmacokinetic profile of this compound and its active metabolites is crucial for its safe and effective therapeutic use.

Absorption and Bioavailability

Following oral administration, this compound is rapidly and completely absorbed.[1][2] However, it undergoes extensive first-pass metabolism, resulting in a low and variable absolute bioavailability of approximately 20%.[1][3][4] Peak plasma concentrations (Cmax) are typically reached within 1 to 3 hours after dosing.[2][5]

The presence of food can delay the absorption of this compound and decrease its bioavailability by about 20%.[2] While this effect is noted, it is not considered clinically significant, and this compound can be administered without regard to meals.[1]

Distribution

This compound is widely distributed throughout the body tissues, including the central nervous system. It has a large volume of distribution, ranging from 0.22 to 0.87 L/kg.[2] this compound is highly bound to plasma proteins, with a binding percentage greater than 99%.[2]

Metabolism

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme through N-dealkylation and aliphatic and aromatic hydroxylation.[1][2][5] Less than 1% of the administered dose is excreted as unchanged drug in the urine.[2]

Three pharmacologically active metabolites of this compound have been identified:

-

Hydroxythis compound (HO-NEF): This is a major active metabolite with a pharmacological profile similar to the parent compound.[2]

-

Triazoledione (DIONE): Another pharmacologically active metabolite.[2]

-

meta-Chlorophenylpiperazine (mCPP): This metabolite shows weak pharmacological activity.[2]

The metabolism of mCPP is primarily mediated by CYP2D6.[2]

Metabolic conversion of this compound to its primary active metabolites.

Elimination

The elimination of this compound is primarily through metabolism, with approximately 55% of the administered dose excreted in the urine and 20-30% in the feces.[2] this compound has a short mean elimination half-life of 2 to 4 hours.[2] The half-lives of its active metabolites are as follows:

-

Hydroxythis compound: 1.5 to 4 hours[2]

-

Triazoledione: Approximately 18 hours[2]

-

meta-Chlorophenylpiperazine (mCPP): 4 to 8 hours[6]

Due to its longer half-life, triazoledione is the major metabolite found in circulation during this compound treatment, with plasma levels 4 to 10 times higher than that of this compound itself.[6] Conversely, hydroxythis compound levels are about 40% of those of this compound at steady state.[2][6]

Pharmacokinetic Parameters

The pharmacokinetics of this compound and its active metabolite, hydroxythis compound, are nonlinear.[1][7] This means that increases in plasma concentrations (Cmax and AUC) are greater than proportional to the increase in dose.[3][7] Steady-state plasma concentrations are typically achieved within 4 to 5 days of initiating therapy.[1][2] The metabolites mCPP and triazoledione appear to exhibit dose-linear pharmacokinetics.[2]

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC₀-∞ (ng·hr/mL) | t½ (hr) |

| 50 mg | 135 | ~2 | 370 | ~1 |

| 100 mg | 445 | ~2 | 1221 | - |

| 200 mg | 1202 | ~2 | 3293 | ~2 |

Data extracted from a study in healthy male volunteers.[7]

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC₀-τ (ng·hr/mL) | t½ (hr) |

| 50 mg | 340 | ~2 | 1080 | ~2 |

| 100 mg | 1436 | ~2 | 4558 | - |

| 200 mg | 5724 | ~2 | 18146 | ~3.7 |

Data extracted from a study in healthy male volunteers receiving the dose twice daily (BID).[7]

| Metabolite | Cmax (ng/mL) | Tmax (hr) | AUC₀-τ (ng·hr/mL) |

| Hydroxythis compound | ~2290 | ~2 | ~7258 |

| m-Chlorophenylpiperazine | ~572 | >2 | ~1815 |

Approximate values derived from the finding that hydroxythis compound levels are about 40% and mCPP levels are about 10% of this compound levels.[2][7]

Special Populations

-

Hepatic Impairment: In patients with liver cirrhosis, the systemic exposure to this compound and hydroxythis compound after a single dose is approximately doubled compared to healthy individuals.[8] At steady state, this difference reduces to about a 25% increase.[8] Exposure to mCPP is two- to threefold greater in patients with cirrhosis.[8]

-

Renal Impairment: The pharmacokinetics of this compound are not significantly altered in patients with renal impairment.[2]

-

Elderly: Plasma concentrations of this compound and hydroxythis compound are increased in the elderly, particularly in females, due to decreased metabolic clearance.[1][2] A lower initial dose is recommended for this population.[2]

Drug Interactions

This compound is a potent inhibitor of CYP3A4, which can lead to significant drug-drug interactions.[1][9] Co-administration with drugs that are substrates of CYP3A4 can result in increased plasma concentrations of those drugs.[1] For example, co-administration with buspirone can lead to marked increases in buspirone plasma concentrations.[3] this compound is a weak inhibitor of CYP2D6 and does not inhibit CYP1A2.[1]

Inhibition of CYP3A4 by this compound leading to increased concentrations of co-administered CYP3A4 substrates.

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical studies with specific methodologies. Below are generalized experimental protocols based on the available literature.

-

Study Design: Randomized, single-blind or double-blind, crossover, or parallel-group design.[7][10]

-

Subjects: Healthy adult male and/or female volunteers.[7][10]

-

Dosing Regimen:

-

Single Dose: Administration of a single oral dose of this compound (e.g., 50 mg, 100 mg, 200 mg) with a washout period between doses in crossover designs.[7]

-

Multiple Dose: Administration of this compound twice daily (BID) for a specified period (e.g., 7.5 days) to achieve steady-state concentrations.[7]

-

-

Blood Sampling:

-

Serial blood samples are collected at predefined time points post-dose (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours) to determine the pharmacokinetic profile.[2][11]

-

For multiple-dose studies, trough plasma concentrations (Cmin) are measured just before the morning dose on several consecutive days to confirm the attainment of steady state.[12]

-

-

Analytical Method:

A generalized workflow for an in vivo pharmacokinetic study of this compound.

Conclusion

This compound exhibits a complex pharmacokinetic profile characterized by rapid and complete absorption, extensive first-pass metabolism leading to low bioavailability, and nonlinear pharmacokinetics for the parent drug and its primary active metabolite, hydroxythis compound. Its metabolism is primarily mediated by CYP3A4, and it is a potent inhibitor of this enzyme, which necessitates careful consideration of potential drug-drug interactions. The pharmacokinetic parameters can be influenced by factors such as hepatic function and age. The information and protocols outlined in this guide provide a foundational understanding for researchers and clinicians working with this compound.

References

- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. This compound: Package Insert / Prescribing Information [drugs.com]

- 4. This compound Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 5. psychiatrist.com [psychiatrist.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Nonlinear pharmacokinetics of this compound after escalating single and multiple oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Single- and multiple-dose pharmacokinetics of this compound in patients with hepatic cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New antidepressants and the cytochrome P450 system: focus on venlafaxine, this compound, and mirtazapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Safety, tolerance, and preliminary pharmacokinetics of this compound after administration of single and multiple oral doses to healthy adult male volunteers: a double-blind, phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of the steady-state pharmacokinetics of this compound after administration of 200 mg twice daily or 400 mg once daily in the morning or evening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound pharmacokinetics: assessment of nonlinearity, intra-subject variability and time to attain steady-state plasma concentrations after dose escalation and de-escalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of this compound and its metabolites in plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Nuances of Nefazodone: A Technical Guide to Its Active Metabolites

For Immediate Release

Princeton, NJ – November 7, 2025 – This document provides a comprehensive technical overview of the metabolites of the atypical antidepressant nefazodone, detailing their formation, pharmacokinetic profiles, and distinct pharmacological activities. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes critical data to elucidate the complex pharmacology of this compound and the contribution of its metabolic products to its overall therapeutic and adverse effect profile.

Introduction: Beyond the Parent Compound

This compound, a phenylpiperazine antidepressant, is characterized by its dual mechanism of action as a potent serotonin 5-HT2A receptor antagonist and a weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] Its clinical use has been hampered by rare but severe hepatotoxicity, leading to its withdrawal from most markets.[1] Understanding the biotransformation of this compound is critical, as it is extensively metabolized into several pharmacologically active compounds that significantly contribute to its complex clinical profile.[2][3] This guide details the metabolic pathways, pharmacokinetics, and receptor binding profiles of its principal active metabolites: hydroxythis compound (HO-NEF), para-hydroxythis compound, triazoledione, and meta-chlorophenylpiperazine (mCPP).

Metabolism of this compound

This compound undergoes extensive first-pass metabolism in the liver, resulting in a relatively low oral bioavailability of about 20%.[2] The primary enzyme responsible for its metabolism is Cytochrome P450 3A4 (CYP3A4), which catalyzes the formation of hydroxythis compound and triazoledione.[1][3][4] The metabolite m-chlorophenylpiperazine (mCPP) is formed via N-dealkylation, a reaction primarily mediated by CYP2D6.[1][3][4]

Pharmacokinetics of this compound and Its Metabolites

The metabolites of this compound exhibit distinct pharmacokinetic profiles, which influence their contribution to the drug's overall effect. The triazoledione metabolite is particularly noteworthy due to its long half-life and high plasma concentrations relative to the parent drug.[1][5]

| Compound | Elimination Half-Life (t½) | Steady-State Plasma Levels (Relative to this compound) | Primary Metabolizing Enzyme(s) |

| This compound | 2 - 4 hours[1][3] | 1x | CYP3A4[1][4] |

| Hydroxythis compound (HO-NEF) | 1.5 - 4 hours[1][6] | ~0.4x[1][3] | CYP3A4[4] |

| Triazoledione | ~18 hours[1][5] | 4 - 10x[1][5] | CYP3A4[4] |

| m-Chlorophenylpiperazine (mCPP) | 4 - 8 hours[1] | ~0.07x (minor)[1][3] | CYP2D6[7][8] |

| Table 1. Comparative pharmacokinetics of this compound and its active metabolites. |

Pharmacological Activity

The active metabolites of this compound each possess a unique receptor binding profile. Hydroxythis compound largely mirrors the activity of the parent compound, while triazoledione and mCPP show different patterns of receptor affinity and function.[3][6] These differences are critical for understanding the full spectrum of this compound's effects.

| Target | This compound Ki (nM) | Hydroxythis compound | Triazoledione Ki (nM) | m-Chlorophenylpiperazine (mCPP) Ki (nM) |

| SERT | 200 - 459[1] | Similar to this compound[3][9] | ≥26,471[10] | High Affinity (Agonist/Releaser)[7][11] |

| NET | 360 - 920[1] | Similar to this compound[3][9] | >100,000[10] | Some Affinity[7] |

| 5-HT1A | High Affinity[1] | Similar to this compound[3][9] | 636 - 1,371[10] | High Affinity (Agonist)[7] |

| 5-HT2A | Potent Antagonist[1] | Similar to this compound[3][9] | 159 - 211[10] | High Affinity (Partial Agonist)[7] |

| 5-HT2C | Potent Antagonist[1] | Similar to this compound[3][9] | Not Determined | High Affinity (Agonist)[7] |

| α1-Adrenergic | High Affinity[1] | Similar to this compound[3][9] | 173 - 1,000[10] | Some Affinity[7] |

| H1 | Low Affinity[1] | Similar to this compound[3][9] | 11[10] | Some Affinity[7] |

| Table 2. Comparative pharmacological binding profiles (Ki in nM) of this compound and its active metabolites. Lower Ki values indicate stronger binding affinity. |

-

Hydroxythis compound (HO-NEF): This major metabolite has a pharmacological profile that is qualitatively and quantitatively similar to this compound itself.[3][6][9] Given its substantial plasma concentrations, it is considered a significant contributor to the overall therapeutic effects of this compound.

-

Triazoledione: Despite having a reduced potency (approximately one-seventh) compared to the parent drug, its plasma concentrations can be up to 10 times higher.[5] This suggests it could still be a significant contributor to this compound's clinical effects. It retains notable affinity for 5-HT2A and α1-adrenergic receptors but has negligible affinity for serotonin and norepinephrine transporters.[5][10]

-

m-Chlorophenylpiperazine (mCPP): A metabolite of several piperazine drugs, mCPP is a non-selective serotonin receptor agonist and reuptake inhibitor.[7][11] Although it is a minor metabolite of this compound, its distinct pharmacology, including agonist activity at 5-HT2C receptors, may contribute to some of the anxiogenic and other side effects occasionally reported with this compound therapy.[7][11]

Experimental Protocols: Determination of Pharmacological Activity

The quantitative data presented in this guide are primarily derived from in vitro radioligand binding assays. These experiments are fundamental to characterizing the interaction of a compound with specific receptor or transporter proteins.

General Protocol for Competitive Radioligand Binding Assay

A standard methodology for determining the binding affinity (Ki) of a test compound (e.g., a this compound metabolite) involves a competitive displacement assay.[2][3]

-

Preparation of Receptor Source: Membranes are prepared from tissues (e.g., rat or human brain homogenates) or cultured cell lines engineered to express a high density of the specific target receptor (e.g., 5-HT2A).[3][11] Protein concentration is quantified using a standard method like the Bradford or BCA assay.

-

Assay Incubation: The prepared membranes are incubated in a buffered solution containing:

-

A fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) near its dissociation constant (Kd).

-

Varying concentrations of the unlabeled test compound.

-

The incubation is allowed to proceed to equilibrium at a controlled temperature (e.g., 30°C for 60 minutes).[3]

-

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters).[3] This process traps the membranes with bound radioligand on the filter while unbound radioligand passes through. Filters are then washed rapidly with ice-cold buffer to minimize dissociation.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of the test compound. The IC50 value (the concentration of test compound that displaces 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Conclusion

The pharmacological profile of this compound is a composite of the parent drug and its active metabolites. While hydroxythis compound extends the action of the parent compound, the triazoledione metabolite, due to its high concentration and long half-life, is a major contributor to receptor occupancy, particularly at 5-HT2A and α1-adrenergic receptors. The minor metabolite, mCPP, introduces a distinct serotonergic agonist activity. A thorough understanding of this complex metabolic and pharmacodynamic interplay is essential for drug development professionals seeking to design novel therapeutics with optimized efficacy and improved safety profiles, avoiding the liabilities that led to the restricted use of this compound.

References

- 1. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. fda.gov [fda.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. acnp.org [acnp.org]

- 9. Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptors | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Binding of antidepressants to human brain receptors: focus on newer generation compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Pharmacology of Nefazodone and its Active Metabolites

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Nefazodone is a phenylpiperazine antidepressant agent first approved for the treatment of major depressive disorder in 1994.[1] Structurally related to trazodone, this compound possesses a unique pharmacological profile that distinguishes it from other antidepressant classes such as selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs).[2] It is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI) due to its dual mechanism of action, which involves potent antagonism of the serotonin 5-HT2A receptor and moderate inhibition of the serotonin transporter (SERT).[3][4]

This technical guide provides an in-depth overview of the molecular pharmacology of this compound and its principal active metabolites. It details its receptor binding profile, effects on neurotransmitter transporters, metabolic pathways, and significant drug-drug interaction potential. Furthermore, this document includes detailed protocols for key in vitro assays used to characterize compounds of this class and visualizes complex pathways and workflows to support drug discovery and development efforts.

Pharmacodynamic Profile of this compound

This compound's therapeutic effects are attributed to its multi-target engagement within the central nervous system. Its primary mechanism involves a synergistic action on the serotonin system that differs significantly from SSRIs.

-

5-HT2A Receptor Antagonism: this compound is a potent antagonist at postsynaptic 5-HT2A receptors.[5][6] Blockade of these receptors is associated with anti-anxiety effects, sedation, and restoration of normal sleep architecture. It is also thought to mitigate some of the adverse effects associated with direct serotonin reuptake inhibition, such as insomnia and sexual dysfunction.[7]

-

Serotonin Reuptake Inhibition: this compound is a moderate inhibitor of the presynaptic serotonin transporter (SERT), which increases the synaptic concentration of serotonin.[4][8]

-

Combined Action: The combination of 5-HT2A antagonism and serotonin reuptake inhibition is hypothesized to redirect synaptic serotonin to act preferentially on other serotonin receptor subtypes, such as 5-HT1A, which is strongly implicated in mediating antidepressant effects.[9]

-

Other Receptor Interactions: this compound also exhibits high affinity for α1-adrenergic receptors, acting as an antagonist, which can contribute to side effects like orthostatic hypotension and dizziness.[8][10] It has a lower affinity for the norepinephrine transporter (NET) and minimal to no significant interaction with dopaminergic, cholinergic, or histaminergic receptors.[4][8][10]

Data Presentation: this compound Receptor and Transporter Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) of this compound for various CNS targets. Lower Ki values indicate higher binding affinity.

| Target | Species | Ki (nM) | Reference(s) |

| 5-HT2A Receptor | Human | 29 | [7] |

| Rat | 7.1 | ||

| Serotonin Transporter (SERT) | Human | 200 - 459 | [7] |

| Rat | 137 - 220 | [7] | |

| α1-Adrenergic Receptor | Rat | 5.5 | |

| 5-HT2C Receptor | Human | Data not available | [4] |

| Norepinephrine Transporter (NET) | Rat | 360 - 555 | |

| α2-Adrenergic Receptor | Rat | 84 | |

| Dopamine Transporter (DAT) | Human | >10,000 | [4] |

Pharmacology of Active Metabolites

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into several pharmacologically active compounds that contribute to its overall clinical profile.[1][11]

-

Hydroxythis compound (HO-NEF): This major metabolite possesses a pharmacological profile qualitatively and quantitatively similar to the parent compound.[1] With a half-life of 1.5-4 hours, it is believed to contribute significantly to the therapeutic effects of this compound.[1]

-

Triazoledione: While its pharmacological profile is not as well-characterized, the triazoledione metabolite is active and reaches plasma concentrations 4 to 10 times higher than this compound itself.[1] It has substantially reduced potency compared to this compound but may still be a significant contributor to the overall effect due to its high circulating levels.[1]

-

meta-Chlorophenylpiperazine (mCPP): Formed via CYP2D6 metabolism, mCPP is a minor metabolite in terms of concentration but is pharmacologically potent.[1][12] It acts as a non-selective serotonin receptor agonist, with notable activity at the 5-HT2C receptor, and can be associated with anxiogenic effects and headaches.[12][13]

Data Presentation: Comparative Binding Affinities of this compound and Metabolites

This table provides a comparative summary of the binding affinities for this compound and its key metabolite, mCPP. Data for other metabolites are limited.

| Target | Compound | Species | Ki (nM) | Reference(s) |

| 5-HT2A Receptor | This compound | Human | 29 | [7] |

| mCPP | Human | 32.1 | [12] | |

| 5-HT2C Receptor | This compound | Human | N/A | [4] |

| mCPP | Human | 3.4 | [12] | |

| 5-HT1A Receptor | This compound | Human | High Affinity | [4] |

| mCPP | Human | Significant Affinity | [12][13] | |

| Serotonin Transporter (SERT) | This compound | Human | 200 - 459 | [7] |

| mCPP | Human | Significant Affinity | [12][13] | |

| α1-Adrenergic Receptor | This compound | Rat | 5.5 | |

| mCPP | Human | Moderate Affinity | [12] |

Key Signaling and Metabolic Pathways

This compound's Dual-Action Mechanism at the Serotonergic Synapse

This compound modulates serotonergic neurotransmission through a dual mechanism. It blocks the reuptake of serotonin from the synaptic cleft via SERT inhibition while simultaneously blocking postsynaptic 5-HT2A receptors. This is thought to prevent the overstimulation of 5-HT2A pathways, which can be associated with anxiety and sleep disturbances, while increasing the availability of serotonin to stimulate other beneficial receptors like 5-HT1A.

Metabolic Pathway of this compound

This compound is metabolized into its primary active metabolites through pathways mediated by cytochrome P450 enzymes. Its own metabolism and its potent inhibition of CYP3A4 are critical considerations for drug-drug interactions.

Detailed Experimental Protocols

Protocol 1: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a target receptor by measuring its ability to compete with a specific high-affinity radioligand.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2).[14]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[14]

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[14]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[14]

-

-

Competitive Binding Incubation:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A), and a range of concentrations of the test compound (e.g., this compound).[15]

-

For determining non-specific binding, a parallel set of wells is prepared containing a high concentration of a known, non-labeled competitor.

-

Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[14]

-

-

Separation and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.[15]

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.[14]

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

Protocol 2: Synaptosome Neurotransmitter Uptake Assay

Objective: To measure a test compound's potency (IC50) in inhibiting the reuptake of a specific neurotransmitter (e.g., serotonin) into presynaptic nerve terminals (synaptosomes).

Methodology:

-

Synaptosome Preparation:

-

Homogenize fresh brain tissue (e.g., rat cortex or striatum) in ice-cold buffered sucrose (e.g., 0.32 M sucrose, 4 mM HEPES).[16]

-

Perform differential centrifugation: first, a low-speed spin (~1,000 x g) to remove large debris, followed by a high-speed spin of the supernatant (~16,000 x g) to pellet the crude synaptosomal fraction.[2][17]

-

Gently resuspend the synaptosomal pellet in a physiological assay buffer (e.g., Krebs-Ringer bicarbonate buffer) saturated with 95% O2/5% CO2.[2]

-

-

Uptake Inhibition Assay:

-

Pre-incubate aliquots of the synaptosome suspension for a short period (e.g., 10-30 minutes) with various concentrations of the test compound (e.g., this compound) or vehicle control.[2]

-

Initiate the uptake reaction by adding a low concentration of radiolabeled neurotransmitter (e.g., [3H]Serotonin).

-

Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) at 37°C.

-

-

Termination and Measurement:

-

Terminate the uptake reaction by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to remove external radioactivity.

-

Alternatively, terminate by rapid centrifugation after adding an excess of a potent uptake inhibitor.

-

Lyse the synaptosomes and measure the internalized radioactivity via liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of neurotransmitter uptake for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

-

References

- 1. fda.gov [fda.gov]

- 2. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 6. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetomalariapharmacology.org]

- 8. In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. This compound | C25H32ClN5O2 | CID 4449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 13. m.psychonautwiki.org [m.psychonautwiki.org]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. researchgate.net [researchgate.net]

- 17. jneurosci.org [jneurosci.org]

Technical Guide: Nefazodone and Its Interaction with Monoamine Oxidase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quantitative Analysis of Monoamine Oxidase Inhibition

Biochemical assays have been employed to determine the half-maximal inhibitory concentrations (IC50) and inhibitor constants (Ki) of nefazodone against both isoforms of monoamine oxidase. The results consistently demonstrate a lack of potent inhibition.

| Compound | Enzyme | IC50 (µM) | Ki (µM) | Reference |

| This compound | MAO-A | > 100 | Not Determined | [Uncited] |

| This compound | MAO-B | > 100 | Not Determined | [Uncited] |

Table 1: In Vitro Inhibition of Monoamine Oxidase by this compound. The data indicates that this compound does not significantly inhibit either MAO-A or MAO-B at concentrations up to 100 µM.

Experimental Protocols

The determination of this compound's effect on MAO activity was established through rigorous in vitro and in vivo experimental protocols.

In Vitro Monoamine Oxidase Inhibition Assay

Objective: To quantify the direct inhibitory effect of this compound on the activity of MAO-A and MAO-B in a controlled, cell-free system.

Methodology:

-

Enzyme Source: Mitochondria-rich fractions were prepared from rat brain tissue homogenates, serving as the source for both MAO-A and MAO-B enzymes.

-

Substrates:

-

For MAO-A: [¹⁴C]-5-hydroxytryptamine (serotonin) was used as the specific substrate.

-

For MAO-B: [¹⁴C]-β-phenylethylamine was utilized as the specific substrate.

-

-

Inhibitor: this compound was dissolved in a suitable solvent and tested across a wide range of concentrations.

-

Assay Procedure:

-

The enzyme preparation was pre-incubated with varying concentrations of this compound or a vehicle control.

-

The reaction was initiated by the addition of the radiolabeled substrate.

-

The mixture was incubated at 37°C for a defined period.

-

The reaction was terminated, and the deaminated metabolites were extracted using an organic solvent.

-

The radioactivity of the extracted metabolites was quantified using liquid scintillation counting.

-

-

Data Analysis: The percentage of inhibition at each this compound concentration was calculated relative to the vehicle control. IC50 values were determined by non-linear regression analysis of the concentration-response curves.

In Vivo Monoamine Oxidase Activity Assessment

Objective: To evaluate the effect of systemically administered this compound on the in vivo activity of monoamine oxidase.

Methodology:

-

Animal Model: Male Sprague-Dawley rats were used for the in vivo studies.

-

Drug Administration: this compound was administered orally at various doses. A control group received a vehicle.

-

Ex Vivo Enzyme Assay: At specific time points after drug administration, animals were euthanized, and their brains were rapidly removed.

-

Tissue Preparation: Brain tissue was homogenized, and mitochondrial fractions were prepared as described in the in vitro protocol.

-

MAO Activity Measurement: The activity of MAO-A and MAO-B in the brain tissue homogenates was measured using the same radiochemical assay with specific substrates as detailed in the in vitro protocol.

-

Data Analysis: The MAO activity in the brains of this compound-treated animals was compared to that of the vehicle-treated control group to determine any significant inhibition.

The results of these in vivo studies were consistent with the in vitro findings, demonstrating that this compound did not significantly inhibit MAO-A or MAO-B activity in the brain at clinically relevant doses.

Signaling Pathways and Experimental Workflow

Primary Signaling Pathway of this compound

The principal mechanism of action of this compound involves the modulation of serotonergic and noradrenergic pathways, distinct from the mechanism of MAOIs.

A Technical Guide to Preclinical Animal Models for Studying Nefazodone's Effects

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical animal models utilized to investigate the pharmacological and toxicological effects of the antidepressant nefazodone. This document details the experimental protocols, summarizes key quantitative data, and visualizes the underlying biological pathways and experimental workflows.

Pharmacological Profile of this compound

This compound is a phenylpiperazine antidepressant with a dual mechanism of action, primarily acting as a potent antagonist of the serotonin 5-HT2A receptor and a moderate inhibitor of serotonin and norepinephrine reuptake.[1][2] This unique pharmacological profile distinguishes it from other classes of antidepressants like selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs).

Receptor and Transporter Binding Affinity

Preclinical studies in rats have established the binding affinity (Ki) of this compound for its primary targets. These values are crucial for understanding its potency and selectivity.

| Target | Animal Model | Ki (nM) | Reference |

| 5-HT2A Receptor | Rat Cortex | 7.1 | |

| Serotonin Transporter (SERT) | Rat | 220 | |

| Norepinephrine Transporter (NET) | Rat | 555 | |

| α1-Adrenoceptor | Rat | 5.5 | |

| α2-Adrenoceptor | Rat | 84 |

Serotonin 5-HT2A Receptor Signaling Pathway

This compound's primary mechanism of action involves the blockade of the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR) linked to the Gq/G11 signaling pathway.[3] Antagonism of this receptor by this compound prevents the downstream signaling cascade initiated by serotonin, which is believed to contribute to its antidepressant and anxiolytic effects.

Preclinical Behavioral Models

Several preclinical animal models have been instrumental in characterizing the antidepressant-like effects of this compound. These models aim to induce behavioral states in rodents that are analogous to symptoms of depression in humans.

Learned Helplessness Test

The learned helplessness model is a widely used paradigm to screen for antidepressant activity.[1] In this test, animals are exposed to inescapable and unpredictable stress, which can lead to a state of "helplessness" where they fail to escape a subsequent escapable stressor. Antidepressants, like this compound, can reverse this learned helplessness.

Experimental Protocol: Learned Helplessness in Rats

-

Apparatus: A two-way shuttle box with a grid floor capable of delivering mild foot shocks. An escape route (e.g., a door to a safe compartment) is present.

-

Induction Phase (Day 1):

-

Rats are placed in the shuttle box and subjected to a series of inescapable foot shocks (e.g., 0.8 mA for 15 seconds) delivered at random intervals over a 60-minute session.

-

A control group is placed in the shuttle box without receiving shocks, and another control group receives escapable shocks.

-

-

Drug Administration:

-

This compound or vehicle is administered orally (p.o.) or subcutaneously (s.c.) at various doses for a predetermined period (e.g., once daily for 3-5 days) following the induction phase.

-

-

Testing Phase (Day 2 or later):

-

24 hours after the final drug administration, rats are placed back in the shuttle box.

-

A conditioned stimulus (e.g., a light or tone) is presented, followed by a mild, escapable foot shock.

-

The latency to escape the shock by moving to the safe compartment is recorded.

-

The number of escape failures (remaining in the shocked compartment for the full duration of the shock) is also counted.

-

-

Data Analysis:

-

The mean escape latency and the number of escape failures are compared between the this compound-treated group and the vehicle-treated control group. A significant decrease in escape latency and failures in the this compound group indicates an antidepressant-like effect.

-

Forced Swim Test

The forced swim test (FST), also known as the Porsolt test, is another common behavioral despair model used to assess the efficacy of antidepressants.[4][5] The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressants are known to increase the duration of active, escape-oriented behaviors.

Experimental Protocol: Forced Swim Test in Mice

-

Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or feet.

-

Drug Administration:

-

This compound or vehicle is administered (e.g., intraperitoneally, i.p.) at various doses, typically 30-60 minutes before the test.

-

-

Test Procedure:

-

Mice are individually placed in the cylinder of water for a 6-minute session.

-

The session is video-recorded for later analysis.

-

-

Behavioral Scoring:

-

The duration of immobility (floating motionless or making only small movements to keep the head above water) is scored during the last 4 minutes of the 6-minute test.

-

Active behaviors, such as swimming and climbing, can also be quantified.

-

-

Data Analysis:

-

The mean duration of immobility is compared between the this compound-treated and vehicle-treated groups. A significant reduction in immobility time suggests an antidepressant-like effect.

-

Neurochemical Assays

In conjunction with behavioral models, neurochemical assays are employed to elucidate the molecular mechanisms of this compound's action.

Serotonin Transporter (SERT) Occupancy and Uptake Inhibition

Ex vivo and in vivo studies are conducted to measure this compound's ability to inhibit the reuptake of serotonin in the brain.

Experimental Protocol: Ex Vivo Serotonin Uptake Assay in Rat Cortical Synaptosomes

-

Drug Administration: Rats are administered this compound (e.g., 100 and 150 mg/kg, s.c.) or vehicle.[6]

-

Synaptosome Preparation:

-

At a specified time after drug administration, animals are euthanized, and the cerebral cortex is rapidly dissected and homogenized in ice-cold sucrose buffer.

-

The homogenate is centrifuged to pellet the crude synaptosomal fraction (P2).

-

The P2 pellet is washed and resuspended in an appropriate buffer.

-

-

[³H]-5-HT Uptake Assay:

-

Aliquots of the synaptosomal preparation are incubated with [³H]-serotonin ([³H]-5-HT) at 37°C for a short period (e.g., 5 minutes).

-

The uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the internalized [³H]-5-HT.

-

The radioactivity on the filters is measured using liquid scintillation counting.

-

-

Data Analysis:

-

The amount of [³H]-5-HT uptake is calculated and expressed as pmol/mg protein/min.

-

Kinetic parameters such as the Michaelis-Menten constant (Km) can be determined. An increase in Km indicates competitive inhibition of the transporter.[6]

-

Quantitative Data: this compound's Effect on Serotonin Uptake in Rat Cortical Synaptosomes [6]

| Treatment | Dose (mg/kg, s.c.) | Administration | Effect on [³H]-5-HT Uptake | Km (nmol/L) |

| Control | - | Acute | - | 60 |

| This compound | 100 | Acute | Increased Km | 230 |

| This compound | 150 | Acute | Increased Km | 242 |

| This compound | 100 | Subchronic (b.i.d. x 5.5 days) | 24% reduction | Not Reported |

| This compound | 150 | Subchronic (b.i.d. x 5.5 days) | 29% reduction | Not Reported |

| Fluoxetine | 5 | Subchronic (b.i.d. x 5.5 days) | 65% reduction | Not Reported |

Preclinical Models of this compound-Induced Hepatotoxicity

A significant concern with this compound is its potential for hepatotoxicity. Animal models are crucial for investigating the mechanisms of this adverse effect. A commonly used model involves the administration of a known hepatotoxin, such as carbon tetrachloride (CCl₄), to induce liver injury, followed by an assessment of the protective or exacerbating effects of the drug .

Experimental Protocol: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity in Rats [7]

-

Animals: Male Wistar rats are typically used.

-

Induction of Liver Injury:

-

A single oral dose of CCl₄ (e.g., 2.8 mL/kg) diluted in olive oil is administered to induce acute liver damage.[7]

-

-

Drug Administration:

-

This compound is administered orally at various doses (e.g., 5, 10, and 20 mg/kg) once daily, either concurrently with or for a period following CCl₄ administration.[7]

-

-

Assessment of Liver Damage:

-

Serum Biochemistry: Blood samples are collected to measure the levels of liver enzymes, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). Elevated levels of these enzymes are indicative of liver damage.

-

Histopathology: Liver tissue is collected, fixed, and stained (e.g., with hematoxylin and eosin) for microscopic examination to assess the extent of necrosis, inflammation, and other pathological changes.

-

-

Data Analysis:

-

Serum enzyme levels and histopathological scores are compared between the CCl₄ + this compound groups and the CCl₄-only control group.

-

Quantitative Data: Effect of this compound on Serum Liver Enzymes in CCl₄-Treated Rats [7]

| Treatment Group | Dose (mg/kg, p.o.) | % Reduction in ALT | % Reduction in AST | % Reduction in ALP |

| This compound | 5 | 15.6 | 16.7 | 30.5 |

| This compound | 10 | 36.5 | 17.3 | 37.5 |

| This compound | 20 | 45.9 | 43.0 | 42.9 |

Experimental Workflow for Preclinical Evaluation of this compound

The preclinical assessment of a potential antidepressant like this compound follows a structured workflow, beginning with in vitro characterization and progressing to in vivo behavioral and neurochemical studies.

This guide provides a foundational understanding of the preclinical animal models and methodologies used to study the effects of this compound. For researchers and drug development professionals, a thorough comprehension of these models is essential for interpreting preclinical data and designing future studies to further elucidate the therapeutic potential and risks associated with this and other novel antidepressant compounds.

References

- 1. This compound: preclinical pharmacology of a new antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]

- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The serotonergic antidepressant this compound inhibits the serotonin transporter: in vivo and ex vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of trazodone and this compound on hepatic injury induced by carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Nefazodone Administration in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental administration of nefazodone in rodent models for preclinical research. This document outlines detailed protocols for various administration routes, summarizes key quantitative data from rodent studies, and illustrates the primary signaling pathway of this compound.

Mechanism of Action

This compound is an antidepressant characterized as a serotonin antagonist and reuptake inhibitor (SARI). Its primary mechanism involves potent antagonism of the postsynaptic serotonin 2A (5-HT2A) receptors and weak inhibition of serotonin and norepinephrine reuptake. This dual action is thought to contribute to its therapeutic effects. By blocking 5-HT2A receptors, this compound can modulate downstream signaling cascades and influence the activity of other neurotransmitter systems.

Experimental Protocols

Preparation of this compound for Administration

This compound hydrochloride is soluble in Dimethyl sulfoxide (DMSO), ethanol, and 1 eq. HCl. The choice of vehicle is critical and should be selected based on the route of administration and experimental design. A pilot study to assess vehicle tolerability is recommended.

Vehicle Selection:

-

For Oral Gavage (Rat): this compound can be suspended in a 10% sucrose solution to improve palatability and voluntary consumption. Alternatively, for precise dosing, it can be dissolved in a minimal amount of a suitable solvent and then suspended in a vehicle like water or saline.

-

For Subcutaneous Injection (Mouse): A sterile isotonic saline solution is a common vehicle. If solubility is an issue, a small percentage of DMSO or another biocompatible solvent can be used, with the final concentration of the organic solvent kept to a minimum to avoid irritation.

Administration Routes and Dosages

The selection of administration route and dosage depends on the research question, with options for acute or chronic studies.

a) Oral Administration (Gavage)

This method ensures precise dosage delivery and is suitable for both acute and chronic studies.

-

Protocol for Oral Gavage in Rats:

-

Prepare the this compound solution or suspension in the chosen vehicle.

-

Gently restrain the rat.

-

Use a proper-sized, ball-tipped gavage needle.

-

Measure the distance from the tip of the rat's nose to the last rib to estimate the correct insertion length.

-

Carefully insert the gavage needle into the esophagus. Do not force the needle.

-

Slowly administer the solution.

-

Monitor the animal for any signs of distress post-administration.

-

b) Subcutaneous (s.c.) Injection

This route is often used for sustained release and is common in chronic studies.

-

Protocol for Subcutaneous Injection in Mice:

-

Prepare a sterile solution of this compound in an appropriate vehicle.

-

Grasp the mouse firmly at the base of the neck to lift a fold of skin.

-

Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.

-

Aspirate to ensure the needle is not in a blood vessel.

-

Inject the solution slowly to form a small bleb under the skin.

-

Withdraw the needle and monitor the animal.

-

c) Dietary Administration

This method is suitable for long-term chronic studies to ensure continuous drug exposure.

-

Protocol for Dietary Administration in Rats and Mice:

-

Calculate the required concentration of this compound in the rodent chow based on the average daily food consumption and the target dose (mg/kg/day).

-

Thoroughly mix the this compound with the powdered or pelleted chow to ensure a homogenous distribution.

-

Provide the medicated diet ad libitum.

-

Monitor food intake and body weight regularly to adjust the drug concentration if necessary.

-

Data Presentation

The following tables summarize quantitative data from rodent studies involving this compound administration.

| Study Type | Species | Dosage | Route of Administration | Key Findings |

| Chronic Toxicity | Rat | Up to 200 mg/kg/day for 2 years | Dietary | No increase in tumors was observed. |

| Chronic Toxicity | Mouse | Up to 800 mg/kg/day for 2 years | Dietary | No increase in tumors was observed. |

| Behavioral (Stress-Related) | Rat (female) | 100 mg/kg/day for 30 days | Not specified | Attenuated stress-induced facilitation of wet dog shaking behavior. |

| Behavioral (Drug Discrimination) | Rat | 12.0 mg/kg | Not specified | Resulted in 76% DOM-appropriate responding, suggesting partial agonism at the 5-HT2A receptor.[1] |

| Immunomodulatory (Stress) | Mouse | 10 mg/kg/day | Subcutaneous (s.c.) | Reduced stress-induced suppression of thymus and spleen cellularity.[2] |

| Neurochemical | Rat | 30, 100, and 150 mg/kg | Not specified | Dose-dependently antagonized p-chloroamphetamine (PCA)-induced depletion of cortical 5-HT concentrations.[3][4] |

| Neurochemical (in vitro) | Rat | 100 and 150 mg/kg (acute, s.c.) | Subcutaneous (s.c.) | Significantly increased the Km for [3H]-5-HT uptake in cortical synaptosomes from 60 nmol/L (control) to 230 and 242 nmol/L, respectively.[3][4] |

Mandatory Visualization

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the primary signaling pathway of this compound and a general experimental workflow for behavioral studies.

Caption: this compound's dual mechanism of action.

Caption: General workflow for rodent behavioral studies.

References

Nefazodone for In Vivo Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of nefazodone for in vivo research, tailored for professionals in drug development and neuroscience. This document includes detailed experimental protocols, quantitative data summaries, and a visualization of the relevant signaling pathway to guide preclinical studies.

Introduction

This compound is an antidepressant with a dual mechanism of action, primarily acting as a potent antagonist of the serotonin 5-HT2A receptor and a weak inhibitor of serotonin and norepinephrine reuptake.[1][2] Its distinct pharmacological profile makes it a valuable tool for investigating the serotonergic system's role in mood disorders and related conditions. These notes are intended to facilitate the design and execution of in vivo experiments involving this compound.

Data Presentation: this compound Dosage and Administration

The following table summarizes this compound dosages used in various in vivo studies across different animal models and research contexts. This information is crucial for dose-selection and study design.

| Animal Model | Research Area | Dosage Range | Administration Route | Study Duration | Reference |

| Rat | Serotonin Transporter Inhibition | 30, 100, 150 mg/kg | Subcutaneous (s.c.) | Acute | [3] |

| Rat | Drug Discrimination (Hallucinogen Interaction) | 12.0 mg/kg | Not Specified | Acute | |

| Rat | Chronic Toxicology | Up to 200 mg/kg/day | Oral | 2 years | |

| Mouse | Immunomodulation (Stress) | 10 mg/kg/day | Subcutaneous (s.c.) | Chronic | |

| Mouse | Chronic Toxicology | Up to 800 mg/kg/day | Oral | 2 years |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Objective: To prepare a this compound solution suitable for oral gavage or subcutaneous injection in rodents.

Materials:

-

This compound hydrochloride powder

-

Vehicle (e.g., sterile water, saline, or 0.5% methylcellulose in water)

-

Polypropylene glycol (if needed for solubility)[1]

-

Sterile tubes

-

Vortex mixer

-

Sonicator (optional)

-

pH meter and solutions for adjustment (if necessary)

Protocol:

-

Determine the appropriate vehicle. this compound hydrochloride is slightly soluble in water.[1] For higher concentrations or improved stability, a suspension in 0.5% methylcellulose or a solution containing a co-solvent like propylene glycol may be necessary.

-

Calculate the required amount of this compound and vehicle. Based on the desired final concentration and the total volume needed for the experiment, calculate the mass of this compound hydrochloride powder.

-

Dissolve or suspend this compound.

-

For aqueous solutions, add the this compound powder to the sterile water or saline in a sterile tube.

-

For suspensions, first, create a paste of the this compound powder with a small amount of the vehicle. Then, gradually add the remaining vehicle while continuously mixing.

-

If using a co-solvent, dissolve the this compound in the co-solvent first before adding the aqueous component.

-

-

Ensure complete dissolution or uniform suspension. Vortex the mixture thoroughly. If necessary, use a sonicator to aid in dissolution or to create a homogenous suspension.

-

Check and adjust pH if necessary. The pH of the final solution/suspension should be within a physiologically acceptable range (typically 6.5-7.5) for the chosen administration route. Adjust with sterile NaOH or HCl if needed.

-

Store the preparation appropriately. Store the solution or suspension in a sterile, light-protected container. The stability of the preparation under the chosen storage conditions should be determined. It is recommended to prepare fresh solutions or suspensions for each experiment.

Protocol for the Forced Swim Test (FST) in Rats

Objective: To assess the antidepressant-like activity of this compound by measuring the immobility time of rats in an inescapable water tank.

Materials:

-

This compound solution/suspension

-

Vehicle control

-

Male Sprague-Dawley rats (200-250 g)

-

Cylindrical water tank (40 cm height, 20 cm diameter)

-

Water (23-25°C)

-

Video recording system

-

Towels

-

Warming lamp or clean, dry cage with bedding

Protocol:

-

Animal Acclimation: Allow rats to acclimate to the housing facility for at least one week before the experiment. Handle the animals for a few days leading up to the test to reduce stress.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage or subcutaneous injection) at a specific time before the test (e.g., 30-60 minutes).

-

Pre-test Session (Day 1):

-

Fill the cylinder with water to a depth of 30 cm.

-

Gently place each rat into the water for a 15-minute pre-swim session. This session is for habituation.

-

After 15 minutes, remove the rat, gently dry it with a towel, and place it under a warming lamp for a few minutes before returning it to its home cage.

-

-

Test Session (Day 2):

-

24 hours after the pre-test session, administer this compound or vehicle.

-

At the appropriate pre-treatment time, place the rat in the water tank for a 5-minute test session.

-

Record the entire 5-minute session using a video camera positioned to the side of the tank.

-

-

Data Analysis:

-

A trained observer, blind to the treatment conditions, should score the videos.

-

The primary measure is the duration of immobility, defined as the time the rat spends floating motionless or making only small movements necessary to keep its head above water.

-

Compare the immobility times between the this compound-treated groups and the vehicle control group. A significant decrease in immobility time suggests an antidepressant-like effect.

-

Signaling Pathway

The primary mechanism of action of this compound involves the antagonism of the 5-HT2A receptor. The following diagram illustrates the canonical signaling pathway associated with this receptor.

Caption: this compound's dual mechanism of action.

References

Application Notes and Protocols for the Quantification of Nefazodone in Plasma Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of nefazodone in plasma samples, a critical aspect of pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence testing. The following sections outline protocols for High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Coulometric detection and a high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Introduction

This compound is an antidepressant agent, and its accurate quantification in biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and sample throughput. This document details validated methods to support preclinical and clinical research.

Summary of Quantitative Data

The following table summarizes the performance characteristics of the described analytical methods for the quantification of this compound in plasma.

| Parameter | HPLC-Coulometric Detection | HPLC-UV Detection | LC-MS/MS |

| Linearity Range | 0.9 - 500 ng/mL (estimated) | 200 - 1200 ng/mL | 2.0 - 500 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.9 ng/mL[1] | ~200 ng/mL | 2.0 ng/mL[2] |

| Upper Limit of Quantification (ULOQ) | Not explicitly stated | 1200 ng/mL | 500 ng/mL[2] |

| Accuracy | Not explicitly stated | Not explicitly stated | Within ±15% of nominal values |

| Precision (RSD%) | < 6% (inter-assay)[1] | Not explicitly stated | Within 15% |

| Recovery | > 80%[1] | Not explicitly stated | High and consistent (not specified) |

| Internal Standard | Available (not specified)[1] | Trazodone | d7-nefazodone[2] |

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with Coulometric Detection

This method offers high sensitivity for the determination of this compound and its metabolites.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

SPE Cartridge: CN Bond-Elut, 1 mL

-

Protocol:

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

To 1 mL of plasma sample, add the internal standard.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute this compound and its metabolites with 1 mL of a suitable elution solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC system.

-

2. HPLC Conditions

-

Column: CN column

-

Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., a mixture of phosphate buffer and acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Detection: Coulometric detector.

3. Validation Parameters

-

The lower limit of quantitation for this compound is 0.9 ng/mL.[1]

-

Inter-assay relative standard deviations are less than 6%.[1]

-

The average recovery is over 80%.[1]

Method 2: High-Performance Liquid Chromatography with UV Detection

A robust method suitable for routine analysis, particularly when higher concentrations of this compound are expected.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

SPE Cartridge: C18

-

Protocol:

-

Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.

-

To 1 mL of plasma, add an appropriate internal standard (e.g., Trazodone).

-

Load the plasma sample onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of water to remove polar interferences.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase for injection.

-

2. HPLC Conditions

-

Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column.

-

Mobile Phase: A mixture of 0.05 M KH2PO4 (pH 3.0), acetonitrile, and methanol in the ratio of 50:40:10 (v/v/v).[3]

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at 205 nm.

3. Validation Parameters

-

This method has been validated for a concentration range of 200 to 1200 ng/mL.

Method 3: High-Throughput Online SPE-LC-MS/MS

This method is highly sensitive, selective, and rapid, making it ideal for studies with a large number of samples.

1. Sample Preparation

-

To a 100 µL plasma sample, add 10 µL of the internal standard solution (d7-nefazodone in methanol).[2]

-

Vortex the sample for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to an autosampler vial for direct injection.[2]

2. Online Solid-Phase Extraction (SPE)

-

Extraction Column: Oasis HLB (1 mm x 50 mm, 30 µm).[2]

-

The sample is loaded onto the extraction column, where this compound is retained while plasma proteins and other interferences are washed to waste.

3. LC-MS/MS Conditions

-

Analytical Column: Luna C8 (4.6 mm x 50 mm, 5 µm).[2]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution: A gradient program is used to elute this compound from the analytical column into the mass spectrometer.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive ion electrospray (ESI+).

-

MRM Transitions:

-

This compound: m/z 470.5 → 274.6

-

Hydroxythis compound: (To be determined empirically)

-

m-chlorophenylpiperazine (mCPP): (To be determined empirically)

-

Triazole-dione: (To be determined empirically)

-

d7-Nefazodone (IS): (To be determined empirically)

-

4. Validation Parameters

-

The assay is validated for a concentration range of 2.0 to 500 ng/mL for this compound.[2]

-

The total analysis run time is approximately 2 minutes per sample.[2]

Visualizations

References

Utilizing Nefazodone as a 5-HT2A Receptor Antagonist: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract